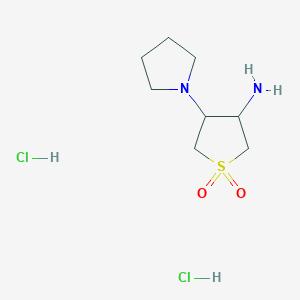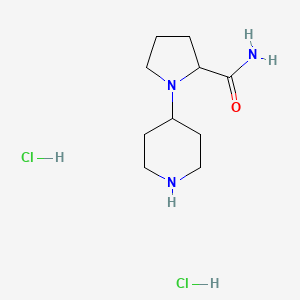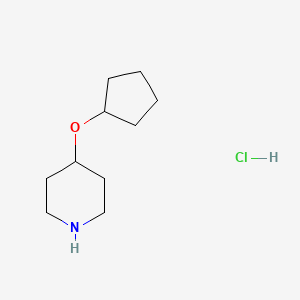
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride
Overview
Description
This usually includes the compound’s systematic name, its molecular formula, and its structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties can include reactivity, flammability, and types of chemical reactions the substance can undergo.Scientific Research Applications
Synthesis and Modification of Pyrrolidine Diones
Pyrrolidine-2,4-diones, analogues of amino acids, are valuable in the synthesis of dipeptide analogues. A process for facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones yielding high yield and enantiopurity has been developed. The synthesized dipeptide analogues tend to adopt a linear, extended conformation (Hosseini et al., 2006). Moreover, the acylation of pyrrolidine-2,4-diones, prepared from α-amino acid esters, results in the formation of 3-acyltetramic acids, suggesting diverse chemical modifications and applications of these compounds (Jones et al., 1990).
Modeling of Lead-Cysteine Interactions
Understanding the interaction between lead and cysteine in proteins is crucial for comprehending lead's biochemical impact. The first reported N2S(alkylthiolate)-coordinated Pb2+ compound serves as a significant model for Pb-cysteine interactions in proteins, offering insights into the structural and chemical nature of these interactions (Andersen et al., 2006).
Multicomponent Synthesis of Pyrrolidine Diones
A multicomponent synthesis approach for 3,4-disubstituted N-aminopyrrolidine-2,5-diones has been described. This synthesis involves a mixture of N-isocyaniminotriphenylphosphorane, an aldimine, and Meldrum's acid, resulting in the diastereoselective formation of the compounds in good to excellent yields (Adib et al., 2011).
Protein Sequence Information from Pyrolysis
Pyrolysis-gas chromatography-mass spectrometry of proteins and complex proteinaceous material has revealed the behavior of aliphatic amino acid moieties. The data obtained can be used to determine the presence or absence of adjacent aliphatic amino acid moieties in complex mixtures, providing valuable information for protein sequence analysis (Boon & Leeuw, 1987).
Biodegradable Scaffolds with Thiol Groups
In tissue engineering, biodegradable aliphatic polyesters such as poly(lactide) and poly(ε-caprolactone) are often used. A novel design incorporates pendant thiol-protected groups in these polyesters, enhancing cell interaction and biological integration. This advancement allows for the production of functionalized aliphatic copolyesters and editable porous scaffolds suitable for tissue engineering applications (Fuoco et al., 2016).
Safety And Hazards
This involves detailing the risks associated with handling or exposure to the compound. It can include toxicity information, safety precautions, and first aid measures.
Future Directions
This involves discussing potential future research directions or applications for the compound. It can be based on the compound’s properties, its role in certain reactions, or its effects in biological systems.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
1,1-dioxo-4-pyrrolidin-1-ylthiolan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S.2ClH/c9-7-5-13(11,12)6-8(7)10-3-1-2-4-10;;/h7-8H,1-6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMRGMUIIASRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CS(=O)(=O)CC2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(pyrrolidin-1-yl)-1lambda6-thiolane-1,1-dione dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)





![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)
![3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1520427.png)


![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)
